BenchChemオンラインストアへようこそ!

4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide

Lipophilicity Drug-likeness Physicochemical profiling

This 1,3-thiazol-2-yl benzamide (CAS 1704639-07-5) is a structurally unique research compound for P2X3 receptor antagonism and CTPS1 inhibition studies. Its distinct thiazol-2-yloxy ether linkage and 5-(thiophen-3-yl)pyridin-3-yl architecture offer conformational flexibility and H-bonding capacity not found in simpler biaryl analogs, enabling linker-dependent potency differentiation. Sourced as a high-purity building block for medicinal chemistry optimization, it is ideal for head-to-head isomer profiling against the 2-position thiophene regioisomer or diversity-oriented phenotypic screening decks.

Molecular Formula C20H15N3O2S2
Molecular Weight 393.48
CAS No. 1704639-07-5
Cat. No. B2728113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide
CAS1704639-07-5
Molecular FormulaC20H15N3O2S2
Molecular Weight393.48
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC4=NC=CS4
InChIInChI=1S/C20H15N3O2S2/c24-19(15-1-3-18(4-2-15)25-20-22-6-8-27-20)23-11-14-9-17(12-21-10-14)16-5-7-26-13-16/h1-10,12-13H,11H2,(H,23,24)
InChIKeyNZRUNGPKCQGGNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide (CAS 1704639-07-5): Compound Identity and Procurement Baseline


4-(1,3-Thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide (CAS 1704639-07-5, molecular formula C₂₀H₁₅N₃O₂S₂, molecular weight 393.48 g/mol) is a synthetic small molecule featuring a 1,3-thiazol-2-yloxy benzamide core connected via a methylene linker to a 5-(thiophen-3-yl)pyridin-3-yl moiety [1]. The compound is archived in PubChem under CID 90628006 with computed physicochemical properties including XLogP3-AA of 3.8, one hydrogen bond donor, six hydrogen bond acceptors, and six rotatable bonds [1]. It belongs to the broader class of 1,3-thiazol-2-yl substituted benzamides, a chemotype claimed in patents for P2X3 receptor antagonism (Bayer AG) and CTPS1 inhibition (Step Pharma S.A.S.), though the specific biological activity profile of this compound remains largely uncharacterized in the peer-reviewed literature [2][3].

Why Generic Substitution Fails for 4-(1,3-Thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide (CAS 1704639-07-5)


Within the 1,3-thiazol-2-yl benzamide chemotype, minor structural variations produce functionally distinct molecules. The regioisomeric positioning of the thiophene substituent on the pyridine ring—at the 5-position in this compound versus the 2-position in the closely related analog CAS 2034345-16-7—alters the three-dimensional presentation of the heteroaryl pharmacophore . Furthermore, the thiazol-2-yloxy ether linkage to the benzamide core differentiates this scaffold from direct aryl–aryl linked analogs such as 4-(5-(thiophen-3-yl)pyridin-3-yl)benzamide (CHEMBL587506, CAS 1216771-29-7), which has reported CHK2 inhibitory activity (IC₅₀ = 5,200 nM) [1]. The presence of the ether oxygen and the methylene spacer in the target compound introduces conformational flexibility and additional hydrogen-bonding capacity that cannot be replicated by simpler benzamide analogs. Procurement decisions must therefore be guided by the specific structural identity rather than class-level assumptions about biological activity [2].

Quantitative Differentiation Evidence for 4-(1,3-Thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide (CAS 1704639-07-5)


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus Direct Aryl–Aryl Analog

The target compound (XLogP3-AA = 3.8, 6 H-bond acceptors) exhibits a computed lipophilicity profile distinct from the direct aryl–aryl linked analog 4-(5-(thiophen-3-yl)pyridin-3-yl)benzamide (CHEMBL587506, computed XLogP3 ≈ 2.9, 3 H-bond acceptors) [1][2]. The thiazol-2-yloxy ether introduces two additional heteroatoms (O and S) and increases the H-bond acceptor count by three, while the methylene spacer contributes an additional rotatable bond, enhancing conformational flexibility [1]. These differences are relevant for membrane permeability, solubility, and target-binding conformation.

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: 5-Position Versus 2-Position Thiophene-Pyridine Substitution

The target compound bears the thiophen-3-yl substituent at the 5-position of the pyridine ring, whereas the commercially available isomer CAS 2034345-16-7 places the identical substituent at the 2-position of the pyridine ring . This regioisomeric variation alters the spatial orientation of the thiophene moiety relative to the benzamide-thiazole scaffold, potentially affecting binding pocket complementarity. Both compounds share the same molecular formula (C₂₀H₁₅N₃O₂S₂) and molecular weight (393.48 g/mol), making regioisomeric identity the sole structural differentiator [1].

Regioisomerism Structure–Activity Relationship Chemical Probe Selectivity

Scaffold-Class Patent Positioning: P2X3 Antagonism and CTPS1 Inhibition

The 1,3-thiazol-2-yl substituted benzamide scaffold encompassing the target compound is claimed in two distinct therapeutic patent families: Bayer AG's WO 2016/091776 for P2X3 receptor antagonism (neurogenic pain and chronic cough indications) and Step Pharma's US 2024/0010645 for CTPS1 inhibition (immune cell proliferation disorders) [1][2]. While specific IC₅₀ values for CAS 1704639-07-5 are not publicly disclosed, the scaffold's dual-indication patent coverage distinguishes it from simpler benzamide analogs such as CHEMBL587506, which is associated solely with CHK2 kinase inhibition (IC₅₀ = 5,200 nM) [3]. The thiazol-2-yloxy ether linkage is a key structural feature shared with compounds explicitly exemplified in the Bayer P2X3 patent [1].

P2X3 receptor CTPS1 inhibition Patent landscape Pain Immuno-oncology

Recommended Research and Procurement Application Scenarios for 4-(1,3-Thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide (CAS 1704639-07-5)


Structure–Activity Relationship (SAR) Expansion of P2X3 Antagonist Chemotypes

Researchers engaged in P2X3 receptor antagonist optimization programs may procure this compound as a structurally differentiated analog within the 1,3-thiazol-2-yl substituted benzamide series claimed by Bayer AG (WO 2016/091776) [1]. The thiazol-2-yloxy ether linkage and 5-(thiophen-3-yl)pyridin-3-yl methylbenzamide architecture offer a distinct pharmacophore presentation compared to directly linked aryl–aryl benzamides, enabling exploration of linker-dependent potency and selectivity effects at the P2X3 receptor.

Regioisomeric Comparator for Binding Mode Deconvolution Studies

The regioisomeric pair consisting of CAS 1704639-07-5 (5-position thiophene) and CAS 2034345-16-7 (2-position thiophene) provides a controlled system for probing how pyridine substitution geometry influences target engagement [1][2]. Procurement of both isomers enables head-to-head biophysical or cellular assays to map binding pocket topology and inform rational design of selective chemical probes.

CTPS1 Inhibitor Probe Development for Immuno-Oncology Research

Given that aminothiazole benzamide compounds are claimed as CTPS1 inhibitors by Step Pharma (US 2024/0010645) for disorders of immune cell proliferation, this compound may serve as a starting point or comparator in CTPS1 enzymatic and cellular assays [1]. Its computed lipophilicity (XLogP3 = 3.8) and H-bonding profile distinguish it from earlier-generation CTPS1 inhibitor chemotypes, potentially offering differentiated cellular permeability characteristics [2].

Chemical Library Enumeration and Diversity-Oriented Screening

The compound's three heterocyclic domains (thiazole, thiophene, pyridine) connected via ether and methylene-amide linkers contribute to a high fraction of sp³-hybridized atoms and rotatable bonds, increasing three-dimensionality relative to flat biaryl systems [1]. This property profile aligns with diversity-oriented screening collection criteria where scaffold novelty and shape diversity are valued over potency alone, making it a suitable candidate for inclusion in phenotypic screening decks.

Quote Request

Request a Quote for 4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.